molecular formula C16H19N5O2 B12755154 3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one CAS No. 148680-58-4

3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one

Cat. No.: B12755154
CAS No.: 148680-58-4
M. Wt: 313.35 g/mol
InChI Key: GGMWJOSNTDLSHK-UHFFFAOYSA-N
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Description

“3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one” is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Formation of the triazine ring: This involves the reaction of the pyrazole intermediate with cyanamide or its derivatives under acidic or basic conditions.

    Introduction of the morpholinylmethyl group: This step involves the alkylation of the triazine ring with morpholine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrazolo-triazine core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting various intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Known for their diverse biological activities.

    Triazolo[1,5-a]pyrimidines: Studied for their potential therapeutic applications.

    Imidazo[1,2-a]pyridines: Investigated for their antimicrobial and anticancer properties.

Uniqueness

“3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one” is unique due to its specific structural features, such as the presence of the morpholinylmethyl group and the combination of pyrazolo and triazine rings. These structural elements contribute to its distinct chemical and biological properties.

Properties

CAS No.

148680-58-4

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-2-phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C16H19N5O2/c22-16-15-10-14(13-4-2-1-3-5-13)18-20(15)11-17-21(16)12-19-6-8-23-9-7-19/h1-5,11,15H,6-10,12H2

InChI Key

GGMWJOSNTDLSHK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)C3CC(=NN3C=N2)C4=CC=CC=C4

Origin of Product

United States

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